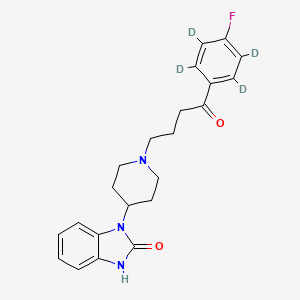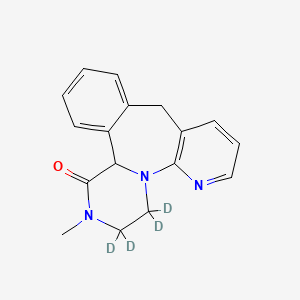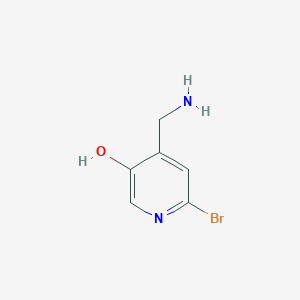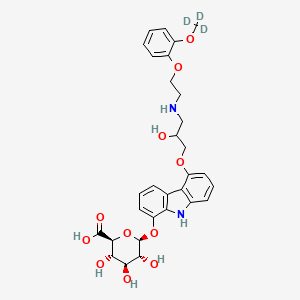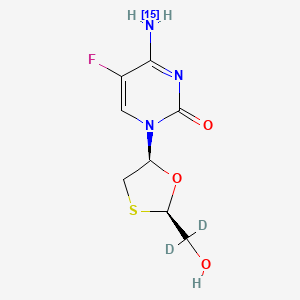
Emtricitabine-15N,D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Emtricitabine-15N,D2 is a nucleoside reverse transcriptase inhibitor (NRTI) that is labeled with nitrogen-15 and deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of emtricitabine, an antiviral agent for the treatment of HIV infection . The labeling with nitrogen-15 and deuterium allows for precise tracking and quantification in various biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine-15N,D2 involves the incorporation of nitrogen-15 and deuterium into the emtricitabine molecule. One common method includes the reduction of L-menthyl emtricitabine with sodium borohydride . The process ensures high yield and purity without involving emtricitabine organic or inorganic acid salts as intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to validate the product’s quality .
Análisis De Reacciones Químicas
Types of Reactions: Emtricitabine-15N,D2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Aplicaciones Científicas De Investigación
Emtricitabine-15N,D2 is widely used in scientific research for various applications:
Mecanismo De Acción
Emtricitabine-15N,D2, like emtricitabine, is a cytidine analog. It is phosphorylated by intracellular kinases to its active metabolite, emtricitabine 5’-triphosphate. This active metabolite inhibits the activity of HIV reverse transcriptase by competing with the endogenous substrate deoxycytidine 5’-triphosphate for incorporation into the HIV DNA chain. This incorporation results in chain termination, thereby preventing the replication of the virus .
Comparación Con Compuestos Similares
Lamivudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with emtricitabine for the treatment of HIV.
Comparison:
Lamivudine vs. Emtricitabine-15N,D2: Both compounds are cytidine analogs and share similar mechanisms of action.
Tenofovir vs. This compound: While tenofovir is a nucleotide analog, this compound is a nucleoside analog.
This compound stands out due to its isotopic labeling, which provides unique advantages in research applications, particularly in the precise tracking and quantification of the compound in biological systems .
Propiedades
Fórmula molecular |
C8H10FN3O3S |
|---|---|
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
4-(15N)azanyl-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1/i2D2,10+1 |
Clave InChI |
XQSPYNMVSIKCOC-SOECANAFSA-N |
SMILES isomérico |
[2H]C([2H])([C@@H]1O[C@@H](CS1)N2C=C(C(=NC2=O)[15NH2])F)O |
SMILES canónico |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


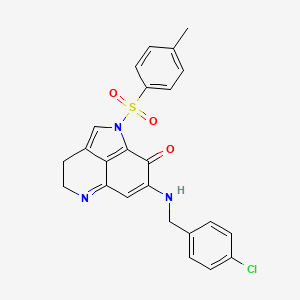
![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)
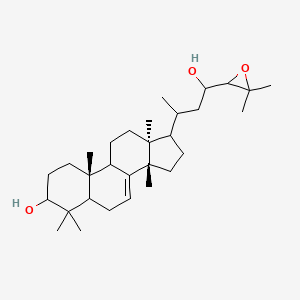
![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)
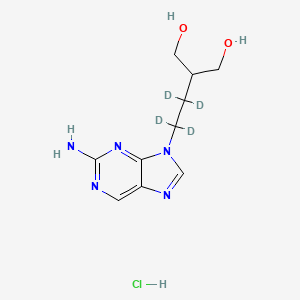

![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)
![(5S)-N-[(3S)-7-Methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide](/img/structure/B12427619.png)

